2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
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Description
2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
Compounds structurally related to the specified chemical have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the folate pathway. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, a related compound, is noted for its significant inhibitory activity against human TS and DHFR (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
Studies have focused on understanding the crystal structures of compounds with a similar chemical backbone, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide. These analyses help elucidate the molecular conformations and potential interactions of similar compounds (Subasri et al., 2017).
Antitumor Activity
Research has also been conducted on derivatives of this chemical class for their antitumor properties. Certain thieno[3,2-d]pyrimidine derivatives have displayed potent anticancer activity against various human cancer cell lines, highlighting their potential in cancer therapeutics (Hafez & El-Gazzar, 2017).
Vibrational Spectroscopic Analysis
Vibrational spectroscopic techniques have been used to characterize similar molecules, providing insights into their molecular structure and potential pharmaceutical applications (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Activity
Some derivatives of this chemical structure have been explored for their antimicrobial properties, suggesting potential uses in combating microbial infections (Nunna et al., 2014).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15-8-9-19(12-17(15)3)13-28-24(30)23-21(10-11-31-23)27-25(28)32-14-22(29)26-20-7-5-6-16(2)18(20)4/h5-12H,13-14H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLWTJPWBBURFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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